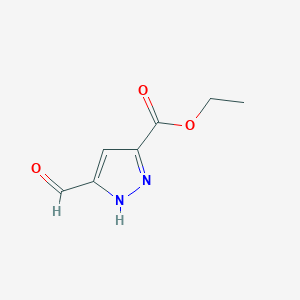

Ethyl 5-formyl-1H-pyrazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-formyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURUTRWXAPRQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393480 | |

| Record name | Ethyl 5-formyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93290-12-1 | |

| Record name | Ethyl 5-formyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-formylpyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of Ethyl 5-formyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-formyl-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a pyrazole core, an ethyl carboxylate group, and a reactive formyl substituent, renders it a versatile scaffold for the synthesis of a diverse array of complex molecules, particularly fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. These derivatives have garnered significant attention for their wide-ranging pharmacological activities, including their potential as dihydrofolate reductase (DHFR) inhibitors and anti-cancer agents.[1][2] This guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound, offering practical insights for its effective utilization in research and development.

Structural Elucidation and Properties

The structural framework of this compound is centered around a five-membered pyrazole ring, substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a formyl group. The presence of tautomeric protons on the pyrazole nitrogen atoms (1H) is a key characteristic of this molecule.

Molecular Formula: C₇H₈N₂O₃[3]

Molecular Weight: 168.15 g/mol [3]

IUPAC Name: this compound[3]

CAS Number: 93290-12-1[3]

The molecule's reactivity is primarily dictated by the electrophilic nature of the formyl group's carbonyl carbon and the potential for nucleophilic substitution at the ester group. The pyrazole ring itself is an electron-rich aromatic system, susceptible to electrophilic attack, although the existing substituents influence the regioselectivity of further reactions.

Synthetic Methodologies

The synthesis of this compound is typically achieved through a two-step process: first, the construction of the core pyrazole ester, Ethyl 1H-pyrazole-3-carboxylate, followed by the introduction of the formyl group at the 5-position via a Vilsmeier-Haack reaction.

Part 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate (Precursor)

The precursor, Ethyl 1H-pyrazole-3-carboxylate, can be synthesized through the condensation of a β-ketoester equivalent with hydrazine. A common and effective method involves the reaction of diethyl oxalate with a suitable ketone followed by cyclization with hydrazine hydrate.[4]

Reaction Scheme:

Caption: Synthesis of the pyrazole ester precursor.

Detailed Experimental Protocol: [4]

-

Preparation of the Intermediate: To a solution of sodium ethoxide in ethanol, a substituted acetophenone is added, followed by the dropwise addition of diethyl oxalate at low temperature (-5 to 0 °C). The reaction mixture is stirred for several hours, allowing for the formation of the corresponding ethyl 2,4-dioxo-4-phenylbutanoate derivative.

-

Cyclization: The intermediate dioxo-ester is then treated with hydrazine hydrate in the presence of glacial acetic acid and refluxed. The acetic acid catalyzes the cyclization to form the pyrazole ring.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the desired Ethyl 5-substituted-1H-pyrazole-3-carboxylate. For the synthesis of the unsubstituted precursor, a simpler starting material like acetone can be used in place of acetophenone.

Part 2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole ring.

Reaction Scheme:

Caption: Formylation of the pyrazole ester via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol: [7][8]

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with constant stirring. The reaction is exothermic and should be maintained at a low temperature (0-5 °C). After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure the complete formation of the electrophilic Vilsmeier reagent (a chloroiminium salt).

-

Formylation: The precursor, Ethyl 1H-pyrazole-3-carboxylate, dissolved in a suitable solvent like 1,2-dichloroethane, is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated to 60-80 °C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The acidic solution is then neutralized with a base, such as a saturated solution of sodium bicarbonate or sodium acetate, until a pH of 6-7 is reached. The precipitated crude product is collected by filtration, washed with cold water, and dried.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to afford the pure product.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR | Expected signals include a singlet for the pyrazole ring proton, a singlet for the formyl proton (CHO), a quartet for the ethyl ester's methylene protons (-OCH₂CH₃), and a triplet for the ethyl ester's methyl protons (-OCH₂CH₃). The NH proton of the pyrazole ring may appear as a broad singlet. |

| ¹³C NMR | Characteristic signals are expected for the carbonyl carbons of the formyl and ester groups, as well as for the carbon atoms of the pyrazole ring and the ethyl group. |

| IR (KBr) | Key absorption bands are anticipated for the N-H stretching of the pyrazole ring, C-H stretching of the aldehyde, C=O stretching of the aldehyde and the ester, and C=N and C=C stretching of the pyrazole ring.[3] |

| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of 168.15 would be observed.[3] |

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of various biologically active compounds. Its formyl group serves as a handle for further chemical transformations, enabling the construction of more complex molecular architectures.

A particularly significant application is in the synthesis of pyrazolo[3,4-d]pyrimidines . These fused heterocyclic systems are isosteres of purines and have been extensively investigated as inhibitors of various enzymes, including dihydrofolate reductase (DHFR).[1] The formyl group of this compound can be readily condensed with various amines and other nucleophiles to construct the pyrimidine ring.

Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives:

Caption: Synthetic utility in preparing pyrazolo[3,4-d]pyrimidines.

The resulting pyrazolo[3,4-d]pyrimidine scaffolds have been explored for their potential in treating cancer and other proliferative diseases.[2][10] The versatility of this compound allows for the introduction of diverse substituents on the pyrimidine ring, enabling the fine-tuning of pharmacological properties and the development of structure-activity relationships (SAR).

Conclusion

This compound is a cornerstone intermediate for the synthesis of medicinally relevant pyrazole-containing compounds. The synthetic routes outlined in this guide, particularly the robust Vilsmeier-Haack formylation, provide reliable methods for its preparation on a laboratory scale. A thorough understanding of its structure, reactivity, and spectroscopic properties is crucial for its effective application in the design and synthesis of novel therapeutic agents. As research into pyrazole-based pharmaceuticals continues to expand, the importance of this versatile building block is set to grow, making it an indispensable tool for medicinal chemists and drug development professionals.

References

- (Reference to a general review on pyrazoles in medicinal chemistry - not directly found in search results but implied by the context of the user request)

-

PubChem. This compound. Available from: [Link]

-

Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health. Available from: [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

-

Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health. Available from: [Link]

-

Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. Available from: [Link]

-

Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. National Center for Biotechnology Information. Available from: [Link]

- (Placeholder for additional relevant references if found)

- (Placeholder for additional relevant references if found)

- (Placeholder for additional relevant references if found)

- (Placeholder for additional relevant references if found)

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Royal Society of Chemistry. Available from: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H8N2O3 | CID 3542775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 9. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-formyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-formyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core is a common scaffold in a variety of pharmacologically active molecules. The presence of both a formyl group and an ethyl carboxylate group makes it a versatile building block for the synthesis of more complex derivatives. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The structural confirmation of a synthesized molecule is a cornerstone of chemical research, ensuring the reliability of subsequent biological or chemical studies. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous identification. In this guide, we will explore the theoretical underpinnings of each method, present detailed experimental protocols, and interpret the resulting spectral data.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound.

Figure 1: Chemical structure of this compound.

Molecular Formula: C₇H₈N₂O₃[1][2]

Molecular Weight: 168.15 g/mol [1][2]

The key structural features to be identified by spectroscopy are:

-

The pyrazole ring protons (NH and CH).

-

The ethyl group protons (CH₂ and CH₃) of the ester.

-

The formyl proton (CHO).

-

The carbonyl groups of the ester and the aldehyde.

-

The C-N and C=C bonds within the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The precise frequency at which a proton absorbs energy (its chemical shift, δ) is dependent on its local electronic environment. The splitting of a signal (multiplicity) is caused by the influence of neighboring protons and provides information about the connectivity of atoms. The integration of a signal is proportional to the number of protons it represents.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are typically sufficient.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.5 | br s | 1H | N-H (pyrazole) |

| ~9.80 | s | 1H | CHO (formyl) |

| ~7.50 | s | 1H | C4-H (pyrazole) |

| ~4.35 | q | 2H | OCH₂CH₃ |

| ~1.35 | t | 3H | OCH₂CH₃ |

Disclaimer: The chemical shifts presented are estimated based on typical values for similar pyrazole derivatives and may not represent the exact experimental values for this specific compound.

Interpretation:

-

N-H Proton: The broad singlet in the downfield region (~13.5-14.5 ppm) is characteristic of the acidic N-H proton of the pyrazole ring. Its broadness is due to chemical exchange and quadrupole broadening from the adjacent nitrogen atom.

-

Formyl Proton: The singlet at ~9.80 ppm is indicative of the aldehyde proton. Its downfield shift is due to the deshielding effect of the carbonyl group.

-

Pyrazole C4-H: The singlet at ~7.50 ppm corresponds to the proton attached to the C4 position of the pyrazole ring. It appears as a singlet because it has no adjacent protons to couple with.

-

Ethyl Group: The quartet at ~4.35 ppm is assigned to the methylene (-CH₂-) protons of the ethyl ester, split by the three adjacent methyl protons. The triplet at ~1.35 ppm corresponds to the methyl (-CH₃) protons, split by the two adjacent methylene protons. This characteristic quartet-triplet pattern is a hallmark of an ethyl group.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.

Experimental Protocol: The sample preparation is the same as for ¹H NMR. The data is acquired on the same spectrometer, but with parameters optimized for ¹³C detection. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | CHO (formyl carbon) |

| ~162.0 | CO (ester carbonyl) |

| ~145.0 | C5 (pyrazole) |

| ~140.0 | C3 (pyrazole) |

| ~112.0 | C4 (pyrazole) |

| ~61.0 | OCH₂CH₃ |

| ~14.0 | OCH₂CH₃ |

Disclaimer: The chemical shifts presented are estimated and intended for illustrative purposes.

Interpretation:

-

Carbonyl Carbons: The two signals in the most downfield region correspond to the two carbonyl carbons. The aldehyde carbonyl (~185.0 ppm) is typically further downfield than the ester carbonyl (~162.0 ppm).

-

Pyrazole Carbons: The signals for the pyrazole ring carbons are found in the aromatic region. The carbon attached to the formyl group (C5) and the carbon attached to the ester group (C3) are expected to be the most downfield of the ring carbons due to the electron-withdrawing nature of these substituents. The C4 carbon appears at a more upfield position.

-

Ethyl Group Carbons: The signal at ~61.0 ppm is assigned to the methylene carbon of the ethyl group, and the signal at ~14.0 ppm is assigned to the methyl carbon.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it is part of.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is typically recorded first and subtracted from the sample spectrum.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Broad | N-H stretch |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1580 | Medium | C=N, C=C stretch (pyrazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

Disclaimer: The wavenumbers provided are typical values and may vary slightly in an experimental spectrum.

Interpretation:

-

N-H Stretch: The broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.

-

C-H Stretches: The absorptions around 3100 cm⁻¹ and 2980 cm⁻¹ are due to the C-H stretching vibrations of the pyrazole ring and the ethyl group, respectively.

-

Carbonyl Stretches: The two strong absorption bands at ~1720 cm⁻¹ and ~1680 cm⁻¹ are key indicators of the two carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber than the aldehyde C=O stretch.

-

Ring Vibrations: The absorptions in the 1500-1600 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the pyrazole ring.

-

C-O Stretch: The strong band around 1250 cm⁻¹ is indicative of the C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting molecular ion and any fragment ions are separated based on their m/z ratio, providing information about the molecular weight and the structure of the molecule.

Experimental Protocol:

-

Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that is well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 169.06 | [M+H]⁺ (protonated molecular ion) |

| 141.06 | [M+H - CO]⁺ or [M+H - C₂H₄]⁺ |

| 123.05 | [M+H - C₂H₅OH]⁺ |

Disclaimer: The m/z values are calculated for the most abundant isotopes. The fragmentation pattern is predictive and may vary depending on the ionization method and energy.

Interpretation:

-

Molecular Ion: The most important piece of information is the molecular weight. For this compound (C₇H₈N₂O₃), the exact mass is 168.05 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at an m/z of 169.06.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for this molecule could include the loss of carbon monoxide (CO) from the formyl group, the loss of ethene (C₂H₄) from the ethyl group, or the loss of ethanol (C₂H₅OH) from the ester group.

Sources

IUPAC Nomenclature and Structural Elucidation

An In-Depth Technical Guide to a C7 Pyrazole Derivative: Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

For professionals in the fields of chemical research and drug development, pyrazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential.[1][2][3] Their diverse biological activities, ranging from anti-inflammatory to anticancer effects, make them a focal point of medicinal chemistry.[1][3] This guide provides a detailed technical overview of a specific C7 pyrazole derivative, Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, a valuable building block in the synthesis of more complex pharmaceutical agents.

The precise chemical identity of a molecule is fundamentally established by its IUPAC name and structure. For the C7 pyrazole derivative, the correct nomenclature and structural representation are as follows:

IUPAC Name: Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol [4]

Structure:

Caption: Workflow for the synthesis of the target pyrazole derivative.

Spectroscopic Characterization Data

Confirmation of the synthesized product's identity and purity is achieved through various spectroscopic techniques. Below is a summary of expected data.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), amino group (broad singlet), and pyrazole ring proton (singlet). |

| ¹³C NMR | Resonances for the carbons of the ethyl group, methyl group, and the pyrazole ring, including the carbonyl carbon of the ester. |

| IR (Infrared) | Characteristic peaks for N-H stretching (amino group), C=O stretching (ester), and C=N and C=C stretching of the pyrazole ring. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound (169.18 g/mol ). |

Applications in Drug Development

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents due to their wide range of biological activities. [1][2][3]Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate serves as a versatile intermediate for the synthesis of compounds with potential applications as:

-

Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). [5]* Analgesics: Certain pyrazole derivatives have demonstrated significant pain-relieving properties. [6]* Antimicrobial Agents: The pyrazole nucleus is a key feature in some compounds with antibacterial and antifungal activity. * Anticancer Agents: Researchers have explored pyrazole derivatives for their potential to inhibit tumor growth. [3] The amino and ester functional groups on Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate provide reactive sites for further chemical modifications, allowing for the creation of diverse libraries of compounds for drug screening.

Logical Relationship Diagram:

Caption: Relationship between the pyrazole core and its applications.

References

-

National Center for Biotechnology Information. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PubChem Compound Summary for CID 5328135. [Link]

-

Chemical Synthesis Database. ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate. [Link]

-

Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

-

National Center for Biotechnology Information. 2-Methoxy-5-nitroaniline. PubChem Compound Summary for CID 7447. [Link]

-

Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. [Link]

-

Verma, A., et al. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

-

Verma, A., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

-

ResearchGate. General structure for Pyrazole derivative (A2). [Link]

-

National Institute of Standards and Technology. p-Anisidine, 3-nitro-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Benzenamine, 2-methoxy-4-nitro-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. 4-Methoxy-2-nitroaniline. PubChem Compound Summary for CID 66793. [Link]

-

National Institute of Standards and Technology. p-Anisidine, 3-nitro-. NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]

-

National Center for Biotechnology Information. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. PubChem Compound Summary for CID 683559. [Link]

-

ResearchGate. Pyrazole derivatives with diverse therapeutic activities. [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Ethyl 5-formyl-1H-pyrazole-3-carboxylate

Abstract: This guide provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies for Ethyl 5-formyl-1H-pyrazole-3-carboxylate (CAS No. 93290-12-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights. The core objective is to foster a proactive safety culture by explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system of safety. Topics covered include detailed hazard identification, exposure controls, emergency procedures, and application-specific handling considerations.

Compound Profile and Significance

This compound is a bifunctional heterocyclic compound featuring a pyrazole core, an ethyl ester group, and a reactive aldehyde moiety. This structural arrangement makes it a valuable building block in medicinal chemistry and materials science.[1] The pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs, and the aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of more complex heterocyclic systems.[2] Its application in the synthesis of novel anti-inflammatory agents and other biologically active molecules underscores the importance of understanding its safe and effective handling.[2]

Physicochemical and Identifier Data

A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 93290-12-1 | [3][4] |

| Molecular Formula | C₇H₈N₂O₃ | [3][4] |

| Molecular Weight | 168.15 g/mol | [3][4] |

| Appearance | Solid | [4][5] |

| Boiling Point | 373.6 °C (Predicted) | [6] |

| Flash Point | 135 °C (Predicted) | [6] |

| SMILES | CCOC(=O)C1=NNC(=C1)C=O | [3] |

| InChIKey | DURUTRWXAPRQHM-UHFFFAOYSA-N | [3][4] |

Hazard Identification and Risk Assessment

Based on aggregated GHS data provided to the European Chemicals Agency (ECHA), this compound is classified as a hazardous substance.[3] A thorough risk assessment is mandatory before any experimental work begins.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | GHS07 |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |

Source: Aggregated GHS information from multiple notifications to the ECHA C&L Inventory.[3][7]

Expert Insight: The primary hazards are irritant effects on the skin, eyes, and respiratory system.[3][8] The aldehyde functionality can react with biological nucleophiles, which is a likely mechanism for its irritant properties. The "Harmful if swallowed" classification necessitates stringent measures to prevent ingestion.[9]

Risk Assessment Workflow

A systematic approach to risk assessment is crucial. The following workflow ensures all hazards are identified and controlled before an experiment commences.

Caption: Risk assessment workflow from compound identification to emergency preparedness.

Exposure Controls and Personal Protection

The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied to minimize exposure. As elimination or substitution of this specific building block is often not feasible, a combination of engineering controls, administrative policies, and Personal Protective Equipment (PPE) is essential.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood. This is the primary control measure to mitigate the risk of respiratory irritation (H335) from dust or vapors.[8]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE is dictated directly by the hazards identified.

| PPE Type | Specification & Rationale |

| Hand Protection | Nitrile gloves (EN 374 compliant). Required to prevent skin contact and irritation (H315). Double-gloving is recommended for handling larger quantities or during transfer operations. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[9] |

| Eye Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant). Mandatory to protect against dust particles or splashes causing serious eye irritation (H319).[8] |

| Skin/Body Protection | Long-sleeved lab coat. To protect skin and personal clothing from contamination. Ensure the coat is fully buttoned. |

| Respiratory Protection | Not typically required when handling small quantities in a functional fume hood. If engineering controls are insufficient or for large-scale operations, a NIOSH-approved respirator with an appropriate particulate filter may be necessary after a formal respiratory protection assessment. |

Safe Handling, Storage, and Disposal

Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of airborne dust. Use a spatula for transfers and avoid pouring the powder.[8]

-

Static Discharge: For transfers of larger quantities, be aware of potential static electricity buildup. Ensure equipment is properly grounded.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents, as these may lead to vigorous or exothermic reactions.[10]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8][9]

Storage Requirements

-

Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.

-

Location: Store in a designated chemical cabinet away from incompatible materials.[10] The compound is stable under normal storage conditions.

Disposal Considerations

-

Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

-

Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain.[10]

Emergency Procedures

Immediate and correct response to an incident is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[8][9]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8][10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention or call a poison control center.[8][9]

-

Accidental Release/Spill: Evacuate personnel to a safe area. Ensure adequate ventilation. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8]

Application-Specific Protocol: Reductive Amination

To illustrate the integration of safety principles into practice, the following section details a representative workflow for a reductive amination reaction, a common use for this aldehyde.

Reaction: this compound + Primary/Secondary Amine → Imine intermediate → Target Amine Product (using a reducing agent like Sodium Triacetoxyborohydride).

Caption: Step-by-step experimental workflow for a reductive amination reaction.

Causality Behind Key Steps:

-

Step D (Adding Reducing Agent): Solid hydride reducing agents like sodium triacetoxyborohydride can react with moisture and protic solvents. Slow addition is critical to control the reaction rate and any potential off-gassing.

-

Step F (Quenching): The quench step is often exothermic and can generate gas (e.g., hydrogen if excess hydride is present). Slow, controlled addition to the reaction mixture, often with cooling, is a critical safety measure to prevent a dangerous pressure buildup or thermal runaway.

-

Step G (Extraction): When performing extractions, especially after a quench that may have generated gas, pressure can build inside the separatory funnel. Frequent venting (pointing the stopcock away from yourself and others into the back of the fume hood) is mandatory to prevent the stopper from being ejected.

-

Step J (Waste Segregation): Properly segregating waste is not just a regulatory requirement; it is crucial for safety. Mixing incompatible waste streams (e.g., acidic aqueous waste with a solution containing residual hydride) can lead to dangerous reactions in the waste container.

By embedding these safety considerations directly into the experimental thought process, researchers can transition from simply following rules to actively managing risk, ensuring a safer and more successful scientific outcome.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

American Elements. Ethyl 5-Formylpyrazole-3-carboxylate. American Elements. [Link]

-

PubChem. ethyl 5-amino-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. (Provides GHS data for a structurally related compound). [Link]

-

Angene Chemical. Safety Data Sheet. This is a representative SDS for a similar pyrazole compound, detailing first aid and handling. [Link]

-

ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

-

PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. (Provides GHS data for a structurally related compound). [Link]

-

Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H8N2O3 | CID 3542775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 93290-12-1 | TDA29012 [biosynth.com]

- 7. ethyl 5-amino-1H-pyrazole-3-carboxylate | C6H9N3O2 | CID 4321844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Tautomeric Forms of Pyrazole Carboxylate Esters

Abstract

Pyrazole scaffolds are fundamental building blocks in medicinal chemistry and drug development, celebrated for their diverse biological activities.[1] A critical, yet often complex, aspect of their chemistry is prototropic tautomerism, a phenomenon that significantly influences their physicochemical properties, reactivity, and biological interactions.[2] This guide provides an in-depth exploration of the tautomeric equilibria in pyrazole carboxylate esters. We will dissect the structural and environmental factors governing these equilibria, detail authoritative analytical techniques for their characterization, provide actionable experimental protocols, and discuss the profound implications of tautomerism in the context of drug design and development.

Introduction: The Dynamic Nature of Pyrazole Tautomerism

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[2] When unsymmetrically substituted at the 3- and 5-positions, they can exist as a mixture of two or more tautomers, which are constitutional isomers that readily interconvert. This interconversion, known as prototropy, involves the migration of a proton between the two ring nitrogen atoms.[3] For pyrazole carboxylate esters, this typically results in an equilibrium between the 3-carboxylate and 5-carboxylate forms (often designated as T3 and T5, respectively). Understanding and controlling this equilibrium is paramount, as the distinct tautomers can exhibit different hydrogen bonding capabilities, dipole moments, and steric profiles, thereby altering their interaction with biological targets and affecting their absorption, distribution, metabolism, and excretion (ADME) properties.

The Annular Tautomers of Pyrazole Carboxylate Esters

The primary tautomerism in N-unsubstituted pyrazoles is annular tautomerism, involving the movement of the proton between the N1 and N2 positions. For a pyrazole ring bearing a carboxylate ester at one position and another substituent (or hydrogen) at the other, two principal tautomers exist.

For example, in a molecule like ethyl 5-methyl-1H-pyrazole-3-carboxylate, the equilibrium lies between the N1-H tautomer where the proton is on the nitrogen adjacent to the methyl group, and the N2-H tautomer where the proton is on the nitrogen adjacent to the ester group.[4]

Caption: Annular tautomeric equilibrium in a substituted pyrazole carboxylate ester.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium (KT) is not static; it is a dynamic state influenced by a delicate interplay of intramolecular and intermolecular forces.[1][2]

-

Electronic Effects of Substituents: The electronic nature of the substituents on the pyrazole ring is a primary determinant.

-

Electron-donating groups (EDGs) , such as amino (-NH₂) or alkyl groups, tend to stabilize the tautomer where the N-H proton is on the adjacent nitrogen (N1). This is because the EDG increases the electron density on the neighboring nitrogen, making it more basic and a more favorable site for protonation.[2]

-

Electron-withdrawing groups (EWGs) , like nitro (-NO₂) or the carboxylate ester (-COOR) itself, favor the tautomer where the proton is on the distal nitrogen (N2).[2][4] This arrangement places the acidic N-H proton further away from the electron-withdrawing influence.

-

-

Solvent Effects: The surrounding solvent environment plays a crucial role in stabilizing or destabilizing specific tautomers.[2][5]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H donor and the pyridine-like nitrogen acceptor of the pyrazole ring. They can significantly lower the energy barrier for the intermolecular proton transfer, facilitating rapid equilibration.[2]

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can act as hydrogen bond acceptors. Solvents with high hydrogen bond accepting ability can shift the equilibrium by preferentially stabilizing one tautomer through intermolecular hydrogen bonding.[6]

-

Nonpolar Solvents (e.g., chloroform, toluene): In these environments, intermolecular interactions are weaker, and the inherent electronic and steric properties of the molecule have a more dominant influence. In nonpolar solvents, pyrazoles often self-associate into dimers or trimers through hydrogen bonding.[7]

-

-

Temperature: Lowering the temperature can slow the rate of proton exchange on the NMR timescale.[7] This is a critical experimental parameter that can allow for the resolution of distinct signals for each tautomer, which might be averaged at room temperature.[8]

-

Intramolecular Hydrogen Bonding: The presence of substituents capable of forming intramolecular hydrogen bonds with the pyrazole N-H can significantly favor one tautomer. For instance, a substituent with a carbonyl group at the 5-position can form a hydrogen bond with an N1-H, locking the equilibrium towards that form.

Analytical Techniques for Tautomer Elucidation

A multi-faceted analytical approach is essential for unambiguously determining the tautomeric preference. Relying on a single technique can be misleading; therefore, a combination of spectroscopy and computational methods provides the most trustworthy and self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used tool for studying tautomerism in solution.[9] Key experiments include ¹H, ¹³C, and ¹⁵N NMR.

-

¹H and ¹³C NMR: In cases of slow exchange (often achieved at low temperatures), one can observe separate sets of signals for each tautomer.[7][8] The chemical shifts of the ring carbons, particularly C3 and C5, are highly sensitive to the position of the proton and the nature of the adjacent substituent.[10] In fast exchange regimes, averaged signals are observed, and their chemical shifts can be used to estimate the relative populations of the tautomers if the shifts of the individual forms can be determined or reliably calculated.

-

¹⁵N NMR: This technique directly probes the nitrogen atoms. The chemical shift of a protonated, pyrrole-type nitrogen is significantly different from that of an unprotonated, pyridine-type nitrogen, providing definitive evidence of the proton's location.[11]

X-Ray Crystallography

X-ray crystallography provides an unambiguous snapshot of the tautomeric form present in the solid state.[7] This is an essential technique because it reveals not only the specific tautomer but also the intermolecular interactions, such as hydrogen bonding patterns, that stabilize that form in the crystal lattice.[2][4] However, it is crucial to remember that the solid-state structure may not be representative of the equilibrium in solution.[10]

UV-Vis Spectroscopy

The electronic transitions of pyrazole tautomers can differ, leading to distinct UV-Vis absorption spectra.[1][6] While overlapping bands can make analysis complex, changes in the absorption profile with solvent polarity can provide strong evidence for a shift in the tautomeric equilibrium.[12][13] By comparing the spectra in various solvents, one can often qualitatively and sometimes quantitatively assess the tautomer populations.[6]

Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are invaluable for predicting the relative stabilities of tautomers.[14][15] By calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase or with a solvent model, one can predict the equilibrium constant.[16] Furthermore, computational methods can predict NMR chemical shifts, which can be compared with experimental data to assign signals to specific tautomers, a crucial step when pure tautomeric forms cannot be isolated.[17]

Experimental Protocols & Data Interpretation

Protocol: Determination of Tautomeric Ratio by Low-Temperature ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the pyrazole carboxylate ester in 0.6 mL of a dry, deuterated solvent with a low freezing point (e.g., THF-d₈, Toluene-d₈, or CD₂Cl₂).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K). Note any broad signals, particularly for the ring protons, which may indicate exchange.

-

Cooling: Gradually lower the probe temperature in 10-20 K increments.

-

Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[8]

-

Data Acquisition: Record spectra at each temperature until the broad, averaged signals resolve into two distinct sets of sharp signals, corresponding to each tautomer.

-

Analysis: Integrate a pair of well-resolved, non-overlapping signals (one for each tautomer). The ratio of the integrals directly corresponds to the tautomeric ratio at that temperature.

Data Presentation: Representative NMR Chemical Shifts

The following table illustrates typical ¹³C NMR chemical shift data that can be used to differentiate between tautomers. The carbon atom attached to the N-H group (a pyrrole-like environment) is typically more shielded (lower ppm) than the carbon adjacent to the sp² nitrogen (a pyridine-like environment).

| Tautomer | Solvent | C3 (ppm) | C4 (ppm) | C5 (ppm) | Reference |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate (T3) | CDCl₃ | ~160 | ~111 | ~142 | [4] |

| Methyl 3-nitro-1H-pyrazole-5-carboxylate (T5) | CDCl₃ | ~156 | ~99 | ~168 | [4][18] |

Note: These are illustrative values. Actual shifts depend heavily on the specific substituents and solvent.

Visualization of the Analytical Workflow

The logical process for elucidating tautomerism combines multiple techniques in a self-validating workflow.

Caption: A workflow for the comprehensive analysis of pyrazole tautomerism.

Implications in Drug Discovery and Development

The tautomeric state of a pyrazole-containing drug candidate is not an academic curiosity; it is a critical attribute that can dictate its success or failure.

-

Receptor Binding: The two tautomers of a drug have different shapes and hydrogen bond donor/acceptor patterns. One tautomer may bind to a biological target with high affinity, while the other may be inactive or bind to an off-target. The active tautomer is the "eutomer," and maximizing its population at the site of action is a key goal of medicinal chemistry.

-

ADME Properties: Tautomerism affects properties like lipophilicity (LogP) and pKa. A shift in the tautomeric equilibrium can alter a compound's solubility, permeability across membranes, and metabolic stability, all of which are critical for oral bioavailability and overall drug performance.

-

Intellectual Property: From a patent perspective, it is crucial to characterize and claim the specific tautomeric forms of a new chemical entity. A patent covering only one tautomer may be circumvented by a competitor who develops a formulation that favors a different, unclaimed tautomer.

Conclusion

The study of tautomerism in pyrazole carboxylate esters is a nuanced field that requires a rigorous, multi-pronged analytical approach. By understanding the fundamental electronic and environmental factors that govern the equilibrium and by applying a combination of high-resolution NMR, X-ray crystallography, and computational modeling, researchers can gain definitive insights into the behavior of these dynamic molecules. This knowledge is indispensable for medicinal chemists and drug development professionals, enabling the rational design of pyrazole-based therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

- Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. (2022).

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 24(24), 4585. [Link]

- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (1993). Magnetic Resonance in Chemistry, 31(8), 701-706.

- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2021). Journal of Molecular Structure, 1244, 130939.

-

Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. [Link]

- A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (1986). Magnetic Resonance in Chemistry, 24(11), 947-953.

-

Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). Molecules, 24(14), 2631. [Link]

-

Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). Materials, 15(16), 5576. [Link]

- The use of NMR spectroscopy to study tautomerism. (2006). Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 189-222.

- Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ChemInform, 43(32).

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2019). Molecules, 24(21), 3848. [Link]

- Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (2019). To Chemistry Journal, 4, 48-56.

- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journal of Organic Chemistry, 10, 1698-1710.

- Interpreting Complex NMR Spectra of Pyrazole Derivatives. (n.d.). BenchChem Technical Support Center.

- Structures and tautomerism of substituted pyrazoles studied in... (n.d.).

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2013). Journal of Chemistry, 2013, 1-13. [Link]

- The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. (2006). Magnetic Resonance in Chemistry, 44(9), 869-875.

- The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. (2025). Asian Journal of Organic Chemistry.

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (2017). Slideshare. [Link]

- Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. (2018). Symmetry, 10(11), 594.

- Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. (2021). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515.

-

Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2005). The Journal of Organic Chemistry, 70(18), 7306-7312. [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). The Journal of Physical Chemistry Letters, 13(11), 2561-2566. [Link]

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]

- 16. researchgate.net [researchgate.net]

- 17. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities have led to its incorporation into a multitude of clinically successful drugs. This technical guide provides a comprehensive overview of the pyrazole scaffold's pivotal role in drug discovery and development. We will delve into its fundamental chemical properties, explore key synthetic strategies, and examine its diverse pharmacological applications, with a focus on anticancer, anti-inflammatory, and antimicrobial agents. Through an analysis of structure-activity relationships (SAR) and mechanisms of action, this guide aims to equip researchers and drug development professionals with the foundational knowledge and field-proven insights necessary to leverage the full potential of this remarkable heterocyclic system.

Introduction: The Enduring Significance of the Pyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle with a molecular formula of C₃H₄N₂.[1] Its structure is characterized by two adjacent nitrogen atoms, which impart unique physicochemical properties that are highly advantageous for drug design.[2] One nitrogen atom (N-1) is pyrrole-like and can act as a hydrogen bond donor, while the other (N-2) is pyridine-like and can serve as a hydrogen bond acceptor.[2] This dual hydrogen bonding capability, coupled with the ring's aromaticity and tunable lipophilicity, allows pyrazole-containing molecules to effectively interact with a wide array of biological targets.[2]

The prevalence of the pyrazole scaffold in FDA-approved drugs underscores its importance in medicinal chemistry.[2][3][4] As of April 2022, over 40 drugs containing a pyrazole moiety have received FDA approval for treating a wide range of conditions.[2] This impressive track record has solidified the pyrazole's status as a "privileged scaffold," a molecular framework that is repeatedly found in bioactive compounds.[3][4][5]

The success of pyrazole-based drugs can be attributed to several key factors:

-

Synthetic Accessibility: A variety of robust and well-established synthetic methods allow for the efficient construction and diversification of the pyrazole core.[6][7][8]

-

Metabolic Stability: The pyrazole ring is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.

-

Versatile Bioisostere: The pyrazole ring can act as a bioisostere for other aromatic systems, such as phenyl or imidazole rings, enabling chemists to fine-tune a molecule's properties to enhance its biological activity and physicochemical characteristics.[2]

-

Broad Biological Activity: Pyrazole derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and neuroprotective activities.[6][9][10][11]

This guide will now explore the synthesis, biological activities, and medicinal chemistry strategies that have made the pyrazole scaffold a cornerstone of modern drug discovery.

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole ring is a well-trodden path in organic synthesis, with several reliable methods at the disposal of medicinal chemists. The most common approaches involve the condensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species.[7]

Knorr Pyrazole Synthesis (Cyclocondensation)

The Knorr synthesis and its variations are the most widely employed methods for constructing the pyrazole ring. This reaction typically involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[6][8]

Experimental Protocol: A General Procedure for the Knorr Pyrazole Synthesis

-

Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent, such as ethanol or acetic acid.

-

Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. The reaction can be performed with hydrazine hydrate or a substituted hydrazine.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

1,3-Dipolar Cycloaddition

Another powerful strategy for pyrazole synthesis is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne or alkene.[6] This method offers a high degree of regiocontrol and is particularly useful for accessing highly substituted pyrazoles.

Experimental Protocol: Synthesis of a Pyrazole via 1,3-Dipolar Cycloaddition

-

Generation of the Nitrile Imine: The nitrile imine is typically generated in situ from a suitable precursor, such as a hydrazonoyl halide, in the presence of a base (e.g., triethylamine).

-

Cycloaddition: The dipolarophile (alkyne or alkene, 1.0-1.5 eq.) is added to the reaction mixture containing the freshly generated nitrile imine.

-

Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating.

-

Purification: After the reaction is complete, the mixture is worked up, and the product is purified by standard techniques such as column chromatography.

Caption: Key Synthetic Routes to Pyrazole Scaffolds.

The Broad Spectrum of Biological Activities

The pyrazole scaffold is a chameleon in the world of medicinal chemistry, capable of eliciting a wide range of biological responses depending on the nature and position of its substituents. This versatility has been exploited to develop drugs for a multitude of therapeutic areas.[1][6][9]

Anti-inflammatory and Analgesic Properties

Some of the earliest and most well-known pyrazole-containing drugs are non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[11][12] A prime example is Celecoxib , a selective COX-2 inhibitor used to treat arthritis and acute pain.[12] The pyrazole ring in these compounds often serves as a bioisostere for an aryl group, enhancing lipophilicity and solubility, and facilitating optimal binding to the target enzyme.[2]

Anticancer Activity

In recent years, the pyrazole scaffold has emerged as a critical component in the design of targeted anticancer therapies.[13][14] Many pyrazole derivatives function as kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation and survival.[15][16]

| Drug (Trade Name) | Target Kinase(s) | Approved Indication(s) |

| Ruxolitinib (Jakafi) | JAK1/JAK2 | Myelofibrosis, polycythemia vera |

| Crizotinib (Xalkori) | ALK/ROS1/MET | Non-small cell lung cancer |

| Encorafenib (Braftovi) | BRAF V600E | Melanoma, colorectal cancer |

| Ibrutinib (Imbruvica) | BTK | B-cell malignancies |

Table 1: Selected FDA-Approved Pyrazole-Containing Kinase Inhibitors for Cancer Therapy. [3][17]

The pyrazole core in these inhibitors often engages in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a key determinant of binding affinity and selectivity.

Caption: Mechanism of Action of Pyrazole-Based Kinase Inhibitors.

Antimicrobial and Antiviral Activities

Pyrazole derivatives have also shown significant promise as antimicrobial and antiviral agents.[12][18] They can exert their effects through various mechanisms, including the inhibition of essential microbial enzymes or the disruption of viral replication processes.[19] For instance, some pyrazole compounds have been found to be effective against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[3][9]

Neuroprotective Effects

Emerging research has highlighted the potential of pyrazole scaffolds in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][20][21] Pyrazole-containing compounds are being investigated for their ability to inhibit key enzymes involved in the pathology of these diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and various kinases.[21]

Structure-Activity Relationship (SAR) and Drug Design Principles

The biological activity of a pyrazole derivative is highly dependent on the substitution pattern around the core ring. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds and designing new drugs with improved potency, selectivity, and pharmacokinetic properties.[2][13][22]

Key considerations in the SAR of pyrazole scaffolds include:

-

Substitution at N-1: The substituent at the N-1 position can significantly influence the molecule's interaction with the target protein. Large, bulky groups at this position can provide steric hindrance that enhances selectivity, while smaller groups may be more favorable for fitting into tight binding pockets.

-

Substitution at C-3, C-4, and C-5: The substituents at the carbon atoms of the pyrazole ring are critical for modulating the compound's overall physicochemical properties and for establishing specific interactions with the target. For example, in many kinase inhibitors, a substituent at the C-3 or C-5 position is designed to project into a hydrophobic pocket of the active site.

-

Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems can create more rigid structures with pre-organized conformations for optimal binding. This strategy has been successfully employed in the development of potent p38 MAP kinase inhibitors.[23]

Conclusion and Future Perspectives

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of new therapeutic agents. Its versatile nature, synthetic tractability, and broad range of biological activities have firmly established it as a privileged structure in medicinal chemistry. The continued exploration of novel pyrazole derivatives, guided by a deep understanding of SAR and mechanism of action, will undoubtedly lead to the development of next-generation drugs for a wide spectrum of human diseases. As our understanding of complex biological pathways continues to grow, the pyrazole scaffold is poised to remain a key player in the ongoing quest for more effective and safer medicines.

References

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central. (URL: )

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: )

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: )

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. (URL: )

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv

- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (URL: )

- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (URL: )

- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF - ResearchG

- (PDF)

- Recently reported biological activities of pyrazole compounds - PubMed. (URL: )

- Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (URL: )

- Pyrazoles as anticancer agents: Recent advances - SRR Public

- Recent Advances in the Development of Pyrazole Deriv

- Current status of pyrazole and its biological activities - PMC. (URL: )

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (URL: )

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: )

- Reported examples of pyrazoles as anticancer agents with different...

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre

- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. (URL: )

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Representative drugs containing the pyrazole scaffold.

- Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis Online. (URL: )

- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...

- Current Perspectives on Pyrazole Scaffolds and Their Potential Impact on Alzheimer's Disease - Taylor & Francis eBooks. (URL: )

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed. (URL: )

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - Semantic Scholar. (URL: )

- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed. (URL: )

- Part 1: Structure-Activity Relationship (SAR)

- Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchG

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (URL: )

- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar. (URL: )

- Recent Advances in the Synthesis of Pyrazole Deriv

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchG

- (PDF) Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (URL: )

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- The Role of Pyrazole Deriv

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: )

- Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. (URL: )

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )

- Examples of pyrazole‐containing drugs and their pharmacological activities.

Sources

- 1. jchr.org [jchr.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. taylorfrancis.com [taylorfrancis.com]

- 22. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 5-formyl-1H-pyrazole-3-carboxylate: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Versatile Pyrazole Building Block